molecular formula C13H13NOS B5533672 N-benzyl-N-methyl-2-thiophenecarboxamide CAS No. 349404-48-4

N-benzyl-N-methyl-2-thiophenecarboxamide

Cat. No. B5533672
CAS RN: 349404-48-4
M. Wt: 231.32 g/mol
InChI Key: XCMHZQWNSHYHOD-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-thiophenecarboxamide is a compound with a thiophene base. Thiophene derivatives are known for their diverse applications in chemical and pharmaceutical industries due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of thiophene derivatives involves various chemical reactions. For example, 3-chlorobenzo[b]thiophene-2-carbonyl chlorides react with cyanamides to form specific thiophene derivatives (Ried, Oremek, & Guryn, 1980). Additionally, compounds like 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide can be used as starting materials to synthesize various thiophene derivatives (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized using techniques such as IR, NMR, and mass spectral data. For instance, the structure of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides was confirmed using these methods, revealing insights into the compound's molecular framework and electronic properties (Wu et al., 1997).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, leading to the formation of new compounds with distinct properties. For example, the reaction of thiophene-2-carboxamide with aldehydes produces Schiff base derivatives, which exhibit activities like enzyme inhibition (Kausar et al., 2021).

Physical Properties Analysis

The physical properties of these compounds can be determined through crystallography and X-ray diffraction studies. For example, the crystal structure of certain thiophene-2-carboxamide derivatives was analyzed, revealing information about molecular dimensions and intermolecular interactions (Sharma et al., 2016).

Chemical Properties Analysis

Thiophene derivatives possess unique chemical properties, such as their reactivity with different organic reagents. The synthesis and chemical properties of various thiophene derivatives have been extensively studied, highlighting their potential in various applications (Debruin & Boros, 1990).

properties

IUPAC Name

N-benzyl-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-14(10-11-6-3-2-4-7-11)13(15)12-8-5-9-16-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMHZQWNSHYHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349944
Record name N-Benzyl-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349404-48-4, 5245-93-2
Record name N-Methyl-N-(phenylmethyl)-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349404-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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